3'-Methyl-4-aminoazobenzene 3'-Methyl-4-aminoazobenzene
Brand Name: Vulcanchem
CAS No.: 722-23-6
VCID: VC14188557
InChI: InChI=1S/C13H13N3/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3
SMILES:
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol

3'-Methyl-4-aminoazobenzene

CAS No.: 722-23-6

Cat. No.: VC14188557

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

3'-Methyl-4-aminoazobenzene - 722-23-6

Specification

CAS No. 722-23-6
Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
IUPAC Name 4-[(3-methylphenyl)diazenyl]aniline
Standard InChI InChI=1S/C13H13N3/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3
Standard InChI Key KCOITMFSLVDOGO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3'-Methyl-4-aminoazobenzene (systematic IUPAC name: 4-[(3-methylphenyl)diazenyl]aniline) belongs to the family of aminoazobenzenes, which are derivatives of azobenzene containing an amino group (-NH2) on one aromatic ring. Its molecular formula is C13H13N3, with a molecular weight of 211.27 g/mol. The compound’s structure consists of a 3-methylphenyl group linked via an azo bond to a 4-aminophenyl moiety.

Spectroscopic and Physicochemical Properties

While experimental data specific to 3'-methyl-4-aminoazobenzene are sparse, analogous azo compounds exhibit distinct UV-Vis absorption maxima between 350–500 nm due to π→π* transitions in the conjugated azo system . The amino group’s electron-donating nature red-shifts absorption compared to non-amino-substituted azo dyes.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular Weight211.27 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
LogP (Octanol-Water)~3.2 (estimated)
TautomerismAzo-hydrazone equilibrium possible

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of 3'-methyl-4-aminoazobenzene typically involves diazo coupling reactions:

  • Diazotization: A 3-methylaniline derivative is treated with nitrous acid (HNO2) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with aniline under alkaline conditions to form the azo bond .

Critical Parameters:

  • pH control (8–10) to stabilize the diazonium intermediate.

  • Temperature maintenance (<5°C) to prevent decomposition.

Industrial and Research Applications

Azo dyes like 3'-methyl-4-aminoazobenzene are historically significant in textile dyeing, though modern use is limited due to toxicity concerns. In research, they serve as:

  • Photodynamic agents: Leveraging light-induced isomerization for optoelectronic devices.

  • pH indicators: Undergoing color changes in response to protonation/deprotonation .

Toxicological Profile and Carcinogenicity

Metabolic Activation and DNA Adduct Formation

3'-Methyl-4-aminoazobenzene is hypothesized to follow metabolic pathways similar to related azo dyes:

  • Hepatic Reduction: Gut microbiota and liver enzymes (e.g., NADPH-cytochrome P450 reductase) cleave the azo bond, releasing 3-methylaniline and 4-aminobiphenyl .

  • N-Hydroxylation: Cytochrome P450 enzymes oxidize aromatic amines to N-hydroxy intermediates.

  • DNA Adduction: Reactive nitrenium ions form covalent bonds with guanine residues, inducing mutations .

Table 2: Comparative Carcinogenicity of Azo Dyes

CompoundTarget OrganCarcinogenicity Class (IARC)
3'-Methyl-4-aminoazobenzeneLiver, BladderNot evaluated
4-DimethylaminoazobenzeneLiverGroup 2B (Possibly carcinogenic)
Benzidine-based dyesBladderGroup 1 (Carcinogenic)

Species-Specific Toxicity

Rodent studies on analogs reveal species-specific susceptibility:

  • Rats: Develop hepatocellular carcinomas after prolonged exposure.

  • Mice: Exhibit resistance due to differential expression of detoxifying enzymes (e.g., GSTs) .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column effectively separates 3'-methyl-4-aminoazobenzene from metabolites:

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

  • Detection: UV-Vis at 480 nm .

Mass Spectrometric Characterization

LC-MS/MS in positive ion mode identifies molecular ions ([M+H]+ at m/z 212.1) and fragmentation patterns.

Research Gaps and Future Directions

Elucidating Structure-Activity Relationships

  • Impact of methyl substitution on metabolic stability.

  • Comparison with halogenated analogs (e.g., 3'-chloro derivatives).

Development of Safer Alternatives

  • Synthesis of sulfonated derivatives to enhance water solubility and reduce bioaccumulation.

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